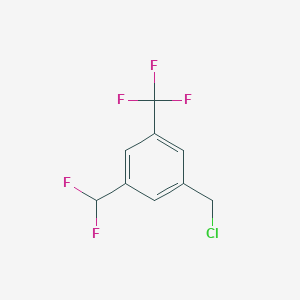

silane](/img/structure/B11744442.png)

[2-(Cyclohex-3-en-1-yl)ethyl](3,3-dichloroprop-2-en-1-yl)silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

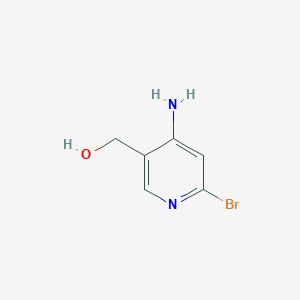

[2-(シクロヘキサ-3-エン-1-イル)エチル]シランは、シリコン原子に結合したシクロヘキセン環とジクロロプロペニル基の存在を特徴とする有機ケイ素化合物です。

製造方法

合成経路と反応条件

[2-(シクロヘキサ-3-エン-1-イル)エチル]シランの合成は、通常、ヒドロシリル化反応を伴います。このプロセスには、不飽和炭素-炭素結合を介したケイ素-水素結合の付加が含まれます。反応は、白金やロジウムなどの遷移金属によって触媒される可能性があります。

ヒドロシリル化反応:

工業生産方法

工業的な設定では、[2-(シクロヘキサ-3-エン-1-イル)エチル]シランの生産は、連続フロー反応器を使用してスケールアップすることができます。これらの反応器は、反応条件を正確に制御でき、最終製品の収率と純度を高めることができます。自動化システムの使用により、一貫した品質が確保され、汚染のリスクが軽減されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)ethylsilane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond. The reaction can be catalyzed by transition metals such as platinum or rhodium.

Hydrosilylation Reaction:

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclohex-3-en-1-yl)ethylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

反応の種類

[2-(シクロヘキサ-3-エン-1-イル)エチル]シランは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化され、シラノールまたはシロキサン誘導体の生成につながります。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、シラン誘導体の生成につながります。

置換: 求核置換反応は、シリコン原子で起こることができ、アルコキシドやアミンなどの求核剤が塩素原子を置換します。

一般的な試薬と条件

酸化: 過酸化水素 (H₂O₂)、過マンガン酸カリウム (KMnO₄)。

還元: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)。

置換: アルコキシド (RO⁻)、アミン (RNH₂)。

生成される主要な生成物

酸化: シラノールまたはシロキサン誘導体。

還元: シラン誘導体。

置換: アルコキシシラン、アミノシラン。

科学研究アプリケーション

[2-(シクロヘキサ-3-エン-1-イル)エチル]シランは、科学研究においていくつかの用途があります。

材料科学: コーティング、接着剤、シーラントに用途がある、ケイ素系ポリマーや樹脂の合成のための前駆体として使用されます。

有機合成: 医薬品や農薬を含む、複雑な有機分子の合成における試薬として使用されます。

生物学と医学: 生体適合性のため、ドラッグデリバリーシステムやバイオメディカルデバイスの成分としての可能性について調査されています。

産業: 特殊化学品の製造および複合材料の製造におけるカップリング剤として使用されます。

科学的研究の応用

2-(Cyclohex-3-en-1-yl)ethylsilane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.

Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.

Industry: Utilized in the production of specialty chemicals and as a coupling agent in the manufacture of composite materials.

作用機序

[2-(シクロヘキサ-3-エン-1-イル)エチル]シランがその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれます。シリコン原子は、有機および無機基質と安定な結合を形成し、複雑な構造の形成を促進することができます。シクロヘキセン環とジクロロプロペニル基は、化学修飾のための追加の部位を提供し、化合物の汎用性を高めます。

類似化合物との比較

類似化合物

[2-(シクロヘキサ-3-エン-1-イル)エチル]トリメトキシシラン: 塩素原子ではなく、メトキシ基を持つ類似の構造。

[2-(シクロヘキサ-3-エン-1-イル)エチル]トリエトキシシラン: 塩素原子ではなく、エトキシ基を含みます。

[2-(シクロヘキサ-3-エン-1-イル)エチル]トリイソプロポキシシラン: 塩素原子ではなく、イソプロポキシ基を特徴としています。

独自性

[2-(シクロヘキサ-3-エン-1-イル)エチル]シランは、ジクロロプロペニル基の存在により独特です。この基は、メトキシ、エトキシ、またはイソプロポキシ基を持つアナログと比較して、独自の反応性を付与します。この独自の構造により、塩素官能基が有利な分野、例えば、塩素化ポリマーの合成や有機合成の中間体としての特定の用途が可能になります。

特性

分子式 |

C11H18Cl2Si |

|---|---|

分子量 |

249.25 g/mol |

IUPAC名 |

2-cyclohex-3-en-1-ylethyl(3,3-dichloroprop-2-enyl)silane |

InChI |

InChI=1S/C11H18Cl2Si/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-2,7,10H,3-6,8-9,14H2 |

InChIキー |

ZEQFMCPRRBZNRD-UHFFFAOYSA-N |

正規SMILES |

C1CC(CC=C1)CC[SiH2]CC=C(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11744380.png)

![(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11744386.png)

![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744393.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11744410.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)

![3-Methoxy-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-4-amine](/img/structure/B11744427.png)

![1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine](/img/structure/B11744433.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744446.png)